2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-2-16-6-10-18(11-7-16)23-21(25)15-19-5-3-4-14-24(19)28(26,27)20-12-8-17(22)9-13-20/h6-13,19H,2-5,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCDXFNAAEZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.
Attachment of the Chlorophenyl Moiety: The chlorophenyl group is attached through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the sulfonylated piperidine.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptor proteins, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
Piperidine vs. Piperazine Sulfonamides
Piperidine Derivatives (Target Compound, W-18, AC-90179):
- The piperidine ring enhances lipophilicity and membrane permeability compared to piperazine derivatives .
- W-18’s nitro and chloro substituents confer opioid-like activity, whereas the target compound’s 4-ethylphenyl group may reduce opioid receptor affinity but improve metabolic stability .
- AC-90179’s methoxyphenyl and methylpiperidine groups contribute to selective 5-HT2A antagonism, suggesting the target compound’s 4-chlorophenylsulfonyl group may similarly influence serotonin receptor binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- The target compound’s higher LogP compared to AC-90179 suggests enhanced blood-brain barrier penetration, critical for CNS activity .
- The absence of hydrogen bond donors in AC-90179 correlates with its inverse agonist activity, while the target’s amide NH may facilitate interactions with polar receptor residues .
Research Findings and Implications
However, the 4-ethylphenyl acetamide side chain likely shifts selectivity toward non-opioid CNS targets, as seen in modafinil analogs .
Biological Activity
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H25ClN2O3S, with a molecular weight of approximately 436.95 g/mol. The presence of the chlorophenyl and ethylphenyl groups enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using suitable amines and dihalides.
- Introduction of the Sulfonyl Group : Sulfonylation reactions are conducted where sulfonyl chlorides react with piperidine derivatives.
- Attachment of Aromatic Rings : Nucleophilic substitution reactions are employed to introduce aromatic rings with specific substituents like chlorine and ethyl groups.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 μg/mL |
| Compound B | Escherichia coli | 0.25 μg/mL |
| Compound C | Salmonella typhi | 0.30 μg/mL |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The results indicate that it possesses strong inhibitory effects, which are critical in therapeutic applications for conditions like Alzheimer's disease and other cognitive disorders .
Anticancer Activity
Research has also highlighted the anticancer potential of similar piperidine derivatives. For example, certain derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that the sulfonamide moiety may enhance their therapeutic efficacy .
The mechanism of action for this compound involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate their activity, influencing downstream signaling pathways crucial for various biological processes.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy .
- Enzyme Binding Studies : Docking studies revealed strong binding affinity to bovine serum albumin (BSA), indicating good bioavailability and pharmacokinetic properties .
- Cytotoxicity Assays : Compounds were tested against different cancer cell lines, showing IC50 values that suggest significant anticancer activity compared to established drugs like doxorubicin .
Q & A
Q. Key Purification Techniques :
- Column chromatography (silica gel) for intermediate isolation.
- Recrystallization from ethanol/water mixtures for final product purification.
Q. Validation :
- Spectroscopic Confirmation : IR (C=O stretch at ~1650 cm⁻¹), H NMR (piperidine protons at δ 1.5–3.5 ppm; sulfonyl aromatic protons at δ 7.4–7.8 ppm), and HRMS for molecular ion verification .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
X-ray crystallography is the gold standard. Key steps include:
Data Collection : Single-crystal diffraction using Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : SHELXS/SHELXD for phase determination via direct methods .
Refinement : SHELXL for least-squares refinement against , incorporating anisotropic displacement parameters for non-H atoms .
Q. Critical Parameters :
- Torsion Angles : Assess planarity of sulfonyl and acetamide groups (e.g., deviations < 5° indicate minimal steric strain) .
- Intermolecular Interactions : Hydrogen bonds (e.g., C–H⋯O) stabilize the crystal lattice .
Advanced: How do structural modifications (e.g., substituents on the phenyl rings) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Methodological Insight :
- In Vivo Models : Use forced swim test (FST) and elevated plus maze (EPM) to quantify anxiety-like behavior and locomotor activity .
- Dosage Optimization : EC₅₀ values derived from dose-response curves (1–100 mg/kg, i.p. in mice) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies often arise from:
Q. Case Example :
- Stimulant vs. Sedative Effects : Inconsistent results may stem from metabolite interference. Perform metabolite screening (e.g., CYP450 isoforms) .
Basic: What analytical techniques confirm the compound’s identity and purity?
Answer:
- H/C NMR : Assign peaks for sulfonyl (δ ~7.5 ppm, aromatic), piperidine (δ ~2.5–3.5 ppm), and acetamide (δ ~2.1 ppm, CH₃) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ (e.g., m/z 435.12 for C₂₁H₂₂ClN₂O₃S) .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values .
Advanced: What computational strategies predict target binding modes?
Answer:
Q. Validation :
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride byproducts .
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal .
Advanced: How is the compound’s stability assessed under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
